An In-Depth Technical Guide to 2,4-Dibromo-1-(methylsulfonyl)benzene (CAS 4163-83-1)
An In-Depth Technical Guide to 2,4-Dibromo-1-(methylsulfonyl)benzene (CAS 4163-83-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2,4-Dibromo-1-(methylsulfonyl)benzene (CAS 4163-83-1), a halogenated aromatic sulfone of significant interest in synthetic and medicinal chemistry. This document delves into its physicochemical characteristics, plausible synthetic pathways, predicted reactivity, and potential applications, particularly within the realm of drug discovery and development. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and established chemical principles to offer valuable insights for researchers.
Introduction: The Significance of Brominated Aromatic Sulfones
Aromatic sulfones are a class of organic compounds characterized by a sulfonyl functional group attached to two aryl groups. The incorporation of bromine atoms onto the aromatic ring, as seen in 2,4-Dibromo-1-(methylsulfonyl)benzene, profoundly influences the molecule's electronic properties, reactivity, and biological activity. The strong electron-withdrawing nature of the methylsulfonyl group, coupled with the steric and electronic effects of the bromine substituents, makes this compound a versatile building block in organic synthesis. Brominated organic molecules are of particular interest in drug design, as the introduction of bromine can enhance therapeutic activity, modulate metabolic stability, and provide a handle for further chemical modifications.[1]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4163-83-1 | [2][3] |
| Molecular Formula | C₇H₆Br₂O₂S | [2][3] |
| Molecular Weight | 313.99 g/mol | [2][3] |
| Melting Point | Data not available. For comparison, the melting point of the isomeric 1,2-Dibromo-4-(methylsulfonyl)benzene is 141-142 °C. | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | Inferred from general properties of similar compounds. |
| Appearance | Likely a white to off-white crystalline solid. | Inferred from general properties of similar compounds. |
Synthesis Strategies: A Mechanistic Perspective
A definitive, step-by-step synthesis protocol for 2,4-Dibromo-1-(methylsulfonyl)benzene is not explicitly detailed in the available literature. However, based on established principles of organic synthesis, two primary retrosynthetic approaches can be proposed. The choice between these pathways would depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.
Pathway A: Electrophilic Bromination of a Phenyl Methyl Sulfone Precursor
This approach involves the direct bromination of phenyl methyl sulfone. The methylsulfonyl group is a meta-director and a deactivating group in electrophilic aromatic substitution.[4] Therefore, achieving the 2,4-dibromo substitution pattern would require forcing conditions and may lead to a mixture of isomers, necessitating careful purification.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of phenyl methyl sulfone in a suitable solvent (e.g., a halogenated solvent or a strong acid like sulfuric acid), add a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
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Reaction Conditions: The reaction would likely require elevated temperatures and prolonged reaction times due to the deactivating nature of the sulfonyl group.
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Work-up and Purification: Upon completion, the reaction mixture would be quenched with a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer would then be separated, washed, dried, and concentrated. The resulting crude product would likely require purification by recrystallization or column chromatography to isolate the desired 2,4-dibromo isomer.
Pathway B: Introduction of the Sulfonyl Group to a Dibromobenzene Precursor
This alternative strategy begins with a readily available dibrominated benzene derivative, such as 1,3-dibromobenzene. The methylsulfonyl group can then be introduced via a Friedel-Crafts-type reaction or through a multi-step sequence involving sulfonation followed by reduction and methylation.
Experimental Protocol (Hypothetical):
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Sulfonylation: 1,3-dibromobenzene can be sulfonated using fuming sulfuric acid (oleum) or sulfur trioxide.[5] This electrophilic aromatic substitution would be directed by the bromine atoms, leading to a mixture of sulfonylated products.
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Conversion to Sulfonyl Chloride: The resulting sulfonic acid can be converted to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
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Reduction and Methylation: The sulfonyl chloride can then be reduced to a sulfinate salt, which can subsequently be methylated to yield the final methyl sulfone product.
Logical Flow of Synthetic Pathways
Caption: Proposed synthetic routes to 2,4-Dibromo-1-(methylsulfonyl)benzene.
Reactivity and Potential Applications in Drug Development
The reactivity of 2,4-Dibromo-1-(methylsulfonyl)benzene is dictated by the interplay of its functional groups. The bromine atoms serve as versatile handles for a variety of chemical transformations, while the electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring.
Key Reactive Sites and Potential Transformations:
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Carbon-Bromine Bonds: The two bromine atoms are susceptible to a range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of complex molecules.
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Aromatic Ring: The electron-deficient nature of the aromatic ring, due to the presence of the methylsulfonyl group and two bromine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly at the positions ortho and para to the sulfonyl group.
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Methylsulfonyl Group: While generally stable, the sulfonyl group can potentially undergo reduction under harsh conditions.
Relevance in Drug Discovery:
The structural motifs present in 2,4-Dibromo-1-(methylsulfonyl)benzene are of significant interest in medicinal chemistry.
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Scaffold for Library Synthesis: Its ability to undergo various cross-coupling reactions makes it an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening.
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Bioisosteric Replacement: The methylsulfonyl group is often used as a bioisostere for other functional groups, such as nitro or cyano groups, to modulate the physicochemical and pharmacokinetic properties of a drug candidate.
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Modulation of Biological Activity: The introduction of bromine atoms can lead to enhanced binding affinity to biological targets and can also be used to block sites of metabolism, thereby improving the metabolic stability of a drug.[1]
Conceptual Workflow for Drug Discovery Application
Caption: A potential workflow illustrating the use of the title compound in drug discovery.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2,4-Dibromo-1-(methylsulfonyl)benzene are not available, its spectral characteristics can be predicted based on the analysis of its structural components and data from analogous compounds.
5.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the methylsulfonyl group and the bromine atoms. The proton ortho to the sulfonyl group is expected to be the most deshielded (downfield). The methyl group of the sulfonyl moiety will appear as a singlet in the aliphatic region.
5.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display signals for the six aromatic carbons and one aliphatic carbon of the methyl group. The carbons directly attached to the bromine atoms and the sulfonyl group will be significantly deshielded. Due to the lack of symmetry, six distinct aromatic carbon signals are expected.[6]
5.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
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S=O stretching: Strong, characteristic bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
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C-S stretching: A band in the region of 800-600 cm⁻¹.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
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C-Br stretching: A band in the fingerprint region, typically below 700 cm⁻¹.
5.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (313.99 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. The M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 1:2:1, which is a hallmark of a dibrominated compound.[7]
Safety and Handling
Detailed toxicological data for 2,4-Dibromo-1-(methylsulfonyl)benzene is not available. However, as with any halogenated aromatic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2,4-Dibromo-1-(methylsulfonyl)benzene is a valuable, albeit under-characterized, building block in organic synthesis with significant potential in medicinal chemistry. Its unique combination of a reactive dibrominated aromatic core and an electron-withdrawing methylsulfonyl group provides a versatile platform for the development of novel compounds. While a lack of extensive experimental data necessitates a predictive approach to its properties and reactivity, this guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this intriguing molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted and will undoubtedly expand its utility in the scientific community.
References
-
2,4-Dibromo-1-(methylsulfonyl)benzene. Zhuhai Aobokai Biomedical and Chemical Co., Ltd.[Link]
- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Chemistry.
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry.[Link]
- The reactivity and selectivity of the reaction of sulfur trioxide and bromobenzene. Journal of the American Chemical Society.
-
Integration of 13C NMR Spectra. University of Colorado Boulder, Department of Chemistry and Biochemistry.[Link]
-
Mass Spectrometry. CHEM 2600, University of Lethbridge.[Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. rsc.org [rsc.org]
- 3. 2,4-Dibromo-1-(methylsulfonyl)benzene - CAS:4163-83-1 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. "The reactivity and selectivity of the reaction of sulfur trioxide and " by Sullivan E. Blau [scholarsarchive.byu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
